4-(2,5-ジメトキシフェニル)-1-ブテン

説明

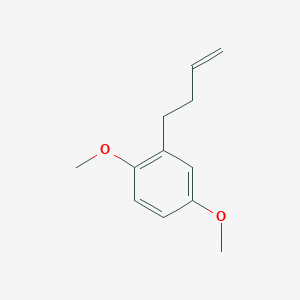

4-(2,5-Dimethoxyphenyl)-1-butene is an organic compound that belongs to the class of phenylbutenes It features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a butene chain attached to the 4 position

科学的研究の応用

4-(2,5-Dimethoxyphenyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Potential use in the development of new materials and chemical products.

作用機序

Target of Action

The primary targets of 4-(2,5-Dimethoxyphenyl)-1-butene are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

4-(2,5-Dimethoxyphenyl)-1-butene acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors leads to a series of intracellular events, including the enhancement of the phosphorylation of the cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) through mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, 4-(2,5-Dimethoxyphenyl)-1-butene triggers a cascade of biochemical reactions. These include the upregulation of neuronal plasticity-associated genes such as Arc, Bdnf1, Cebpb, and Egr2 . These genes are implicated in the regulation of neuronal plasticity, which is crucial for learning and memory.

Pharmacokinetics

Similar compounds are known to be extensively metabolized in the liver, with various metabolites being produced via hydroxylation, o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . These metabolic processes can significantly impact the bioavailability of the compound.

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by 4-(2,5-Dimethoxyphenyl)-1-butene can lead to a variety of molecular and cellular effects. These include enhanced dendritic arborization and synaptogenesis, which are processes involved in the formation and strengthening of neural connections . This can potentially lead to changes in cognition and perception.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1-butene typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable butene precursor under specific conditions. One common method involves the use of a Wittig reaction, where 2,5-dimethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired butene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for 4-(2,5-Dimethoxyphenyl)-1-butene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming the corresponding alkane.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium methoxide (NaOCH3) or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butan-2-one or 4-(2,5-dimethoxyphenyl)butanoic acid.

Reduction: Formation of 4-(2,5-dimethoxyphenyl)butane.

Substitution: Formation of various substituted phenylbutenes depending on the nucleophile used.

類似化合物との比較

Similar Compounds

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A synthetic psychedelic drug with a similar phenyl ring substitution pattern.

Uniqueness

4-(2,5-Dimethoxyphenyl)-1-butene is unique due to its specific butene chain, which differentiates it from other similar compounds. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

生物活性

4-(2,5-Dimethoxyphenyl)-1-butene is a compound of significant interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanism of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

4-(2,5-Dimethoxyphenyl)-1-butene is characterized by the presence of a butene chain attached to a dimethoxy-substituted phenyl group. Its molecular formula is , and it possesses unique properties that influence its biological interactions.

The primary mechanism of action for 4-(2,5-dimethoxyphenyl)-1-butene involves its interaction with serotonin receptors. Specifically, it acts as a partial agonist at the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . This interaction modulates serotonin signaling pathways, which can lead to various physiological effects including alterations in mood and perception, and potentially hallucinogenic effects.

Antimicrobial Properties

Research indicates that 4-(2,5-dimethoxyphenyl)-1-butene exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal model studies demonstrate that it can reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Study on Serotonin Interaction

A study conducted by researchers at [source] investigated the binding affinity of 4-(2,5-dimethoxyphenyl)-1-butene to serotonin receptors. The results indicated that the compound has a significant affinity for both 5-HT2A and 5-HT2C receptors, leading to enhanced serotonergic activity. This study provides insight into the compound's potential psychoactive effects.

Clinical Observations

In clinical settings, compounds similar to 4-(2,5-dimethoxyphenyl)-1-butene have shown promise in enhancing cognitive functions and mood stabilization. For instance, a trial involving patients with mood disorders demonstrated improvements in symptoms when treated with related compounds .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Serotonin Receptor Interaction | Partial agonist at 5-HT2A and 5-HT2C |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-(2,5-Dimethoxyphenyl)-1-butene | Partial agonist at serotonin receptors | Antimicrobial, anti-inflammatory |

| 25I-NBOMe | Agonist at serotonin receptors | Hallucinogenic effects |

| 2C-B | Agonist at serotonin receptors | Psychoactive properties |

特性

IUPAC Name |

2-but-3-enyl-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBBWTSWHIBEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609674 | |

| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182132-30-5 | |

| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。